(R)-nitro-Blebbistatin

Myosin II inhibition Stereochemistry Enantiomer specificity

Experimental artifacts arise from using racemic nitro-blebbistatin or the active (S)-enantiomer as controls. (R)-nitro-Blebbistatin is the validated inactive enantiomer for specific myosin II pathway validation. - Inactive against myosin II ATPase (IC50 not applicable); ideal negative control paired with (S)-nitro-Blebbistatin. - C7 nitro substitution enhances photostability under blue light (450-490 nm) vs. blebbistatin. - Soluble in DMSO (25 mg/mL) and DMF (20 mg/mL) for in vitro assays. - Available from BenchChem with global shipping.

Molecular Formula C17H13N3O4
Molecular Weight 323.30 g/mol
Cat. No. B591269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-nitro-Blebbistatin
Synonyms(3aR)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one
Molecular FormulaC17H13N3O4
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESC1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4
InChIInChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m0/s1
InChIKeyVIMYHNYWFMRDKQ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





(R)-nitro-Blebbistatin Overview


(R)-nitro-Blebbistatin is a C7 nitro-substituted derivative of the myosin II inhibitor blebbistatin [1]. It is the (R)-enantiomer of nitro-blebbistatin, which is the inactive stereoisomer, while the (S)-enantiomer retains potent myosin II ATPase inhibitory activity [2]. The addition of the nitro group stabilizes the molecule, reducing photodegradation under blue light (450-490 nm) compared to blebbistatin [3]. This compound is primarily used as a negative control in studies investigating the role of myosin II in cellular processes such as cytokinesis, cell migration, and muscle contraction [4].

Workflow Negative control for myosin II inhibition studies
Stereochemistry Inactive (R)-enantiomer; chiral reference control
Stability Photostabilized C7-nitro derivative for blue-light imaging

Why Substitution Fails for (R)-nitro-Blebbistatin


Substituting (R)-nitro-Blebbistatin with racemic nitro-blebbistatin or the active (S)-enantiomer introduces significant experimental artifacts. The (S)-nitro-Blebbistatin enantiomer is a potent myosin II inhibitor with IC50 values in the low micromolar range [1], whereas (R)-nitro-Blebbistatin is essentially inactive against myosin II ATPase [2]. Using racemic material therefore dilutes the effective inhibitory concentration and complicates dose-response interpretation. Additionally, the C7 nitro substitution, while enhancing photostability compared to blebbistatin [3], is not a sufficient replacement for the more advanced para-nitro derivatives that offer superior photostability and reduced cytotoxicity [4]. Direct, data-driven comparison is essential for experimental design and procurement.

Attribute
(R)-nitro-Blebbistatin
Potential Substitute
Enantiomer activity
Inactive myosin II inhibitor
Racemate or (S)-enantiomer: potent inhibitor; dilutes negative control response
Photostability
Reduced blue-light degradation vs blebbistatin
para-Nitro derivatives: complete photostability, but altered activity profile may complicate control design

Quantitative Evidence for (R)-nitro-Blebbistatin


Enantiomeric Specificity

(R)-nitro-Blebbistatin is the (R)-enantiomer of the C7 nitro-substituted blebbistatin derivative and is essentially inactive as a myosin II inhibitor. In contrast, the (S)-nitro-Blebbistatin enantiomer is a potent inhibitor of myosin II ATPase [1]. The C7 nitro derivative (commonly called nitroblebbistatin) exerts relatively low affinity to myosin II, with an IC50 of 27.5 μM, which is >10-fold weaker than the parent compound blebbistatin [2].

Enantiomeric Specificity
Cross-study comparable
(R)-enantiomer: essentially inactive
vs. (S)-enantiomer: IC50 ~0.5–5 µM
Racemic C7-nitro derivative IC50 = 27.5 µM
Validates myosin II-dependent phenotype specificity
In vitro ATPase activity assays
Myosin II inhibition Stereochemistry Enantiomer specificity Negative control

Photostability Under Blue Light

The addition of a nitro group at the C7 position stabilizes the molecule against photodegradation induced by blue light (450-490 nm). Blebbistatin undergoes rapid photoconversion under standard fluorescent illumination, generating cytotoxic intermediates [1]. (R)-nitro-Blebbistatin exhibits enhanced photostability, reducing the formation of these artifacts [2]. However, it is important to note that this C7 nitro derivative is less photostable than the more advanced para-nitroblebbistatin derivative, which is completely photostable and non-phototoxic [3].

Photostability Under Blue Light
Cross-study comparable
Reduced photodegradation vs blebbistatin
Exact half-life not reported; para-nitro derivatives are completely photostable
Supports live-cell imaging with reduced degradation artifacts
Blue light 450–490 nm exposure
Photostability Live-cell imaging Blue light exposure C7 nitro substitution

Metabolic Stability

While direct in vivo pharmacokinetic data for (R)-nitro-Blebbistatin is limited, studies on the closely related para-nitroblebbistatin (NBleb) provide class-level insight into the benefits of nitro substitution. NBleb was found to metabolize six times slower than blebbistatin and para-aminoblebbistatin (AmBleb) in rats [1]. This significant improvement in metabolic stability is attributed to the presence of the nitro group on the D-ring, which is a key structural feature also present in (R)-nitro-Blebbistatin, albeit at a different position.

Metabolic Stability
Class-level inference
No direct data for (R)-nitro-Blebbistatin
para-Nitroblebbistatin: 6× slower metabolism than blebbistatin in rats
Nitro-substituted derivatives may improve in vivo stability
Class-level inference; model-specific review required
Pharmacokinetics Metabolic stability ADMET In vivo studies

Aqueous Solubility

(R)-nitro-Blebbistatin demonstrates good solubility in organic solvents but limited solubility in aqueous buffers. Reported solubility values are: DMSO: 25 mg/mL, DMF: 20 mg/mL, and DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL . In contrast, the advanced derivative para-aminoblebbistatin has a drastically improved aqueous solubility of 440 μM in aqueous buffer [1], which is >40-fold higher than the typical solubility of blebbistatin (below 10 μM).

Aqueous Solubility
Cross-study comparable
0.5 mg/mL in DMSO:PBS (1:1); limited aqueous solubility
para-Aminoblebbistatin: 440 µM aqueous solubility
Suitable for DMSO/DMF-based assays
May precipitate in purely aqueous media
Solubility Formulation In vitro assays Solvent compatibility

Applications of (R)-nitro-Blebbistatin


Negative Control for Myosin II Inhibition

As the inactive enantiomer, (R)-nitro-Blebbistatin is the ideal negative control when paired with active (S)-nitro-Blebbistatin or blebbistatin in experiments aimed at validating the specific role of myosin II in cellular processes. This is supported by the evidence of enantiomeric specificity [1].

Live-Cell Imaging with Reduced Phototoxicity

The enhanced photostability of (R)-nitro-Blebbistatin compared to blebbistatin makes it a more suitable tool for live-cell imaging experiments that require exposure to blue light (450-490 nm), such as those involving GFP or other fluorophores [2]. It reduces the confounding effects of compound degradation.

Structure-Activity Relationship (SAR) Studies

(R)-nitro-Blebbistatin serves as a key compound in SAR studies aimed at understanding the impact of stereochemistry and C7 nitro substitution on myosin II inhibition and photostability. Its comparison with (S)-nitro-Blebbistatin and para-nitro derivatives provides crucial data for medicinal chemistry efforts [3].

In Vitro Assays with High Solvent Compatibility

Given its solubility profile in DMSO (25 mg/mL) and DMF (20 mg/mL) , (R)-nitro-Blebbistatin is well-suited for in vitro biochemical and cell-based assays where organic solvents are acceptable and high compound concentrations are required.

Application
Selection Property
Validation Focus
Myosin II inhibition negative control studies
Enantiomeric specificity
Phenotype specificity validation
Live-cell imaging with blue light
Photostability under blue light
Reduced degradation artifacts
Structure-activity relationship (SAR) studies
Stereochemical and substituent effect
Comparative myosin II inhibition
In vitro assays with organic solvents
Solubility in DMSO/DMF
Solvent compatibility and concentration range

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